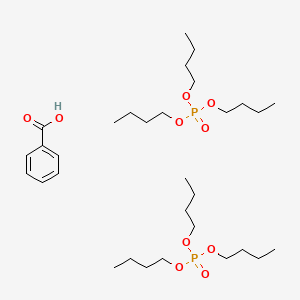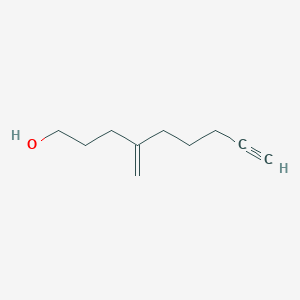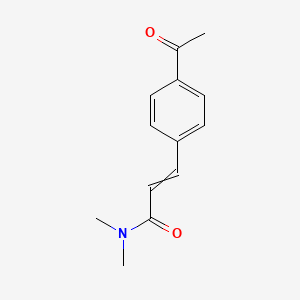
2-Methoxy-5-methyl-3-(2-phenylethenyl)benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine is a compound of significant interest in the field of medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine typically involves the coupling of a hydroxycarbamoyl phenyl derivative with L-tyrosine. The reaction conditions often require the use of coupling agents such as carbodiimides and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the target compound.
Industrial Production Methods
Industrial production of O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydroxycarbamoyl group can be reduced to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit histone deacetylases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine involves its interaction with specific molecular targets, such as histone deacetylases. By inhibiting these enzymes, the compound can alter gene expression and induce apoptosis in cancer cells. The pathways involved include the regulation of transcription and cell cycle progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Suberoylanilide hydroxamic acid (SAHA): Another histone deacetylase inhibitor with a similar mechanism of action.
Trichostatin A: A potent inhibitor of histone deacetylases with applications in cancer therapy.
Valproic acid: A histone deacetylase inhibitor used in the treatment of epilepsy and bipolar disorder.
Uniqueness
O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine is unique due to its specific structural features that allow for selective inhibition of histone deacetylases. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in therapeutic research.
Eigenschaften
CAS-Nummer |
923025-95-0 |
|---|---|
Molekularformel |
C16H16O3 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
2-methoxy-5-methyl-3-(2-phenylethenyl)benzene-1,4-diol |
InChI |
InChI=1S/C16H16O3/c1-11-10-14(17)16(19-2)13(15(11)18)9-8-12-6-4-3-5-7-12/h3-10,17-18H,1-2H3 |
InChI-Schlüssel |
QRILYEWUGJRNPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1O)C=CC2=CC=CC=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl {[(4-chloroanilino)sulfanyl]methyl}carbamate](/img/structure/B14195282.png)
![4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B14195286.png)


![N-[4-(Hexyloxy)phenyl]-2,5-diiodo-4-methylbenzamide](/img/structure/B14195294.png)
![2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14195302.png)
![2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14195315.png)
![2-methyl-N-[3-oxo-3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propyl]prop-2-enamide](/img/structure/B14195333.png)
![4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile](/img/structure/B14195344.png)


